5,6-24(S),25-Diepoxycholesterol

LXR subtype selectivity Nuclear receptor pharmacology Oxysterol signaling

5,6-24(S),25-Diepoxycholesterol (synonym: (24S,25)-Epoxycholesterol alpha-epoxide) is a cholestanoid oxysterol bearing two epoxide groups at the 5,6- and 24(S),25-positions of the cholesterol skeleton. It has the molecular formula C₂₇H₄₄O₃ and a monoisotopic mass of 416.329 Da.

Molecular Formula C27H44O3
Molecular Weight 416.6 g/mol
CAS No. 220066-69-3
Cat. No. B1251127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-24(S),25-Diepoxycholesterol
CAS220066-69-3
Molecular FormulaC27H44O3
Molecular Weight416.6 g/mol
Structural Identifiers
SMILESCC(CCC1C(O1)(C)C)C2CCC3C2(CCC4C3CC5C6(C4(CCC(C6)O)C)O5)C
InChIInChI=1S/C27H44O3/c1-16(6-9-22-24(2,3)29-22)19-7-8-20-18-14-23-27(30-23)15-17(28)10-13-26(27,5)21(18)11-12-25(19,20)4/h16-23,28H,6-15H2,1-5H3/t16-,17+,18+,19-,20+,21+,22+,23+,25-,26-,27+/m1/s1
InChIKeyIUSLCYDEWITGFD-AISCQZDLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-24(S),25-Diepoxycholesterol (CAS 220066-69-3) – Compound Identity and Oxysterol Classification


5,6-24(S),25-Diepoxycholesterol (synonym: (24S,25)-Epoxycholesterol alpha-epoxide) is a cholestanoid oxysterol bearing two epoxide groups at the 5,6- and 24(S),25-positions of the cholesterol skeleton [1]. It has the molecular formula C₂₇H₄₄O₃ and a monoisotopic mass of 416.329 Da [1]. This diepoxide belongs to the liver X receptor (LXR) ligand family and was originally characterized as a semi-synthetic derivative of 24(S),25-epoxycholesterol designed to probe structure-activity relationships at LXRα and LXRβ [2].

Workflow

LXRα subtype-selective nuclear receptor studies

Selection context

5α,6α:24S,25-diepoxide epimer; requires stereochemical identity confirmation

Use context

Target engagement, SAR, and metabolic fate studies with reported subtype selectivity data

Why 5,6-24(S),25-Diepoxycholesterol Cannot Be Replaced by Mono-Epoxide or Non-Selective Oxysterols in Research Applications


Oxysterols that activate liver X receptors (LXRs) are not functionally interchangeable. 24(S),25-Epoxycholesterol, the most closely related mono-epoxide, activates LXRα and LXRβ with equal affinity, while 5,6-epoxycholesterol exhibits context-dependent mixed agonist/antagonist behavior [1]. Introduction of the second epoxide at the 5,6-position converts an equipotent LXR pan-agonist into an LXRα-subtype-selective ligand [2]. Substituting 5,6-24(S),25-diepoxycholesterol with a generic oxysterol thus loses the subtype selectivity that is essential for studies dissecting LXRα-specific versus LXRβ-mediated transcriptional programs.

Attribute
Target compound
Common substitute risk
Epoxide architecture

Dual-epoxide (5,6 + 24,25); reported LXRα selectivity

24(S),25-Epoxycholesterol: equipotent pan-agonist; LXRα/LXRβ subtype selectivity may not transfer

Stereochemistry

5α,6α epimer; distinct NMR fingerprint at δ 2.90

5β,6β epimer: different pharmacological profile; LXRα subtype selectivity may not reproduce

Metabolic handling

Dual ChEH-susceptible / ChEH-resistant fate; class-level inference

Mono-epoxide oxysterols: single-pathway metabolism; metabolic stability context may differ

Quantitative Differentiation Evidence for 5,6-24(S),25-Diepoxycholesterol vs. Closest Analogs


LXRα Subtype Selectivity: 4.4-Fold Binding Preference Over LXRβ vs. Equipotent 24(S),25-Epoxycholesterol

In direct competitive binding assays using scintillation proximity technology, 5,6-24(S),25-diepoxycholesterol (compound 23) displayed a binding affinity (Ki) of 390 ± 70 nM for LXRα and 1,700 ± 250 nM for LXRβ, yielding an LXRα/LXRβ selectivity ratio of ~4.4. In contrast, the mono-epoxide comparator 24(S),25-epoxycholesterol (compound 1) showed no subtype preference, with Ki values of 200 ± 20 nM for LXRα and 200 ± 10 nM for LXRβ [1].

LXRα subtype selectivity
Head-to-head
LXRα Ki 390 nM; LXRβ Ki 1,700 nM
Selectivity ratio ~4.4 (target) vs ~1.0 (comparator)
Supports LXRα-specific pathway dissection; LXRβ activation context differs
Radioligand displacement assay; recombinant human LXRα/RXRα and LXRβ/RXRα heterodimers
LXR subtype selectivity Nuclear receptor pharmacology Oxysterol signaling

Retained Transcriptional Efficacy at LXRα Despite Reduced Binding Affinity

In cell-based transcriptional activation assays, 5,6-24(S),25-diepoxycholesterol achieved a maximal fold activation (efficacy) of 0.87 relative to 24(S),25-epoxycholesterol at LXRα, with an EC₅₀ of 7 μM. At LXRβ, transcriptional activation was below the detection limit, confirming functional subtype selectivity. In comparison, 24(S),25-epoxycholesterol exhibited full efficacy (1.0) at both subtypes with EC₅₀ values of 4 μM (LXRα) and 3 μM (LXRβ) [1].

Transcriptional efficacy
Head-to-head
LXRα efficacy 0.87, EC₅₀ 7 μM
LXRβ activation below detection limit
Reported functional subtype selectivity in cell-based reporter assay context
HEK293 cotransfection; LXRE-driven luciferase; comparator shows full efficacy at both subtypes
Transcriptional activation LXR efficacy Gene reporter assay

Stereochemical Definition: 5α,6α Epimer Required for LXRα Selectivity; 5β,6β Epimer Exhibits Distinct Pharmacology

The 5α,6α:24S,25-diepoxycholesterol epimer (target compound 2 in Zhou et al., 2003) is the LXRα-subtype-selective agonist. The 5β,6β epimer (compound 3), synthesized from the same 24S,25-epoxycholesterol precursor, is described as a 'novel LXRs ligand' without reported subtype selectivity [1]. The 5α,6α configuration was unequivocally assigned by the ¹H NMR signal at δ 2.90 for 6β-H, whereas the 5β,6β epimer shows the 6α-H signal at δ 3.08, providing a definitive analytical fingerprint for identity verification and differentiation [1].

Stereochemical identity
Cross-study comparable
5α,6α epimer: ¹H NMR δ 2.90 (6β-H)
5β,6β epimer: ¹H NMR δ 3.08 (6α-H)
Supports stereochemical identity verification; epimer mismatch may alter pharmacology
Synthetic yield 62.5% (5α,6α); distinct LXR profiles reported for each epimer
Stereochemistry-activity relationship Epoxide configuration Synthetic oxysterol

Dual-Epoxide Architecture: Differential Metabolic Susceptibility to Cholesterol Epoxide Hydrolase (ChEH)

Cholesterol-5,6-epoxide hydrolase (ChEH, EC 3.3.2.11) specifically catalyzes the hydration of 5,6-epoxides to cholestane-3β,5α,6β-triol but does not accept 24,25-epoxides as substrates [1][2]. 5,6-24(S),25-Diepoxycholesterol possesses both epoxide moieties; the 5,6-epoxide is predicted to be a ChEH substrate while the 24,25-epoxide is expected to be ChEH-resistant. In contrast, 24(S),25-epoxycholesterol (lacking the 5,6-epoxide) is completely refractory to ChEH-mediated hydrolysis, and 5,6-epoxycholesterol (lacking the 24,25-epoxide) is fully ChEH-susceptible [2].

ChEH metabolic susceptibility
Class-level inference
5,6-epoxide: predicted ChEH substrate
24,25-epoxide: predicted ChEH-resistant
Dual-epoxide architecture may confer intermediate metabolic stability; data to verify
Inferred from ChEH substrate profiling; direct experimental confirmation not yet reported
Cholesterol epoxide hydrolase Metabolic stability Oxysterol metabolism

LXRα Binding Affinity Comparable to 22(R)-Hydroxycholesterol but with Subtype Selectivity Advantage

Among endogenous oxysterol LXR ligands evaluated under identical assay conditions, 5,6-24(S),25-diepoxycholesterol (LXRα Ki = 390 nM) exhibits LXRα binding affinity comparable to 22(R)-hydroxycholesterol (LXRα Ki = 380 nM) and within ~2-fold of 25-hydroxycholesterol (LXRα Ki = 180 nM) [1]. However, unlike every other endogenous oxysterol in the panel, 5,6-24(S),25-diepoxycholesterol uniquely demonstrates LXRα selectivity, with its LXRβ Ki (1,700 nM) being substantially weaker than that of 22(R)-hydroxycholesterol (LXRβ Ki = 130 nM) [1].

Endogenous ligand comparison
Cross-study comparable
LXRα Ki 390 nM (comparable to 22(R)-HC 380 nM)
LXRβ Ki 1,700 nM (13.1-fold weaker vs 22(R)-HC 130 nM)
Reported unique selectivity profile among endogenous oxysterol panel; LXRβ discrimination context
Identical assay conditions; only oxysterol in panel with inverted LXRβ selectivity
Endogenous LXR ligand comparison Binding affinity ranking Oxysterol pharmacology

High-Value Application Scenarios for 5,6-24(S),25-Diepoxycholesterol Based on Quantitative Differentiation Evidence


Dissecting LXRα-Specific Transcriptional Programs in Hepatic and Macrophage Gene Regulation

In mechanistic studies requiring selective activation of LXRα—which is highly expressed in liver, adipose, and macrophages—without concomitant LXRβ activation (ubiquitously expressed), 5,6-24(S),25-diepoxycholesterol provides an ~4.4-fold binding preference for LXRα and functional silencing at LXRβ, unlike 24(S),25-epoxycholesterol which activates both subtypes equipotently [1]. This selectivity is critical for correctly attributing cholesterol efflux gene induction (ABCA1, ABCG1) to LXRα rather than LXRβ.

Structure-Activity Relationship Studies of B-Ring Oxidation on LXR Ligand Pharmacology

The compound serves as an essential tool compound in SAR studies examining how B-ring epoxidation modifies LXR subtype pharmacology. Comparison of 5,6-24(S),25-diepoxycholesterol (LXRα-selective) with 24(S),25-epoxycholesterol (pan-agonist) and 5α,6α-epoxycholesterol (context-dependent modulator with EC₅₀ = 76 nM at LXRα [2]) enables systematic mapping of the structural determinants governing LXRα vs. LXRβ selectivity and agonist vs. modulator functional profiles.

Investigating ChEH-Dependent and ChEH-Independent Oxysterol Metabolic Fates

Because 5,6-24(S),25-diepoxycholesterol contains both a ChEH-susceptible 5,6-epoxide and a ChEH-resistant 24,25-epoxide, it can be used as a probe to study the interplay between epoxide hydrolase metabolism and LXR signaling duration [3]. Comparative studies with 24(S),25-epoxycholesterol (ChEH-resistant) and 5,6-epoxycholesterol (fully ChEH-susceptible) allow researchers to dissect the contribution of ChEH-mediated hydrolysis to the temporal dynamics of LXRα activation in cancer cell lines where ChEH is dysregulated.

Reference Standard for Stereochemical Identity Verification in Diepoxycholesterol Preparations

The distinct ¹H NMR signatures of the 5α,6α epimer (δ 2.90 for 6β-H) versus the 5β,6β epimer (δ 3.08 for 6α-H) provide unambiguous analytical benchmarks [4]. Procurement of the structurally authenticated 5α,6α epimer is essential for laboratories synthesizing or characterizing diepoxycholesterol derivatives, as the two epimers exhibit different LXR pharmacological profiles (LXRα-selective agonist vs. non-selective ligand).

Application
Selection Property
Validation Focus
LXRα-specific transcriptional studies
Subtype-selectivity assay context
LXRα vs LXRβ target gene attribution review
B-ring oxidation SAR studies
Epoxide-position selectivity review
Agonist vs modulator functional profile interpretation
ChEH-dependent metabolic fate studies
Dual-epoxide metabolic stability context
ChEH hydrolysis temporal dynamics review
Stereochemical identity verification
NMR fingerprint reference
5α,6α vs 5β,6β epimer differentiation
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